3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine
Description
This compound features a piperidine core substituted at the 1-position with a 4-(trifluoromethoxy)benzenesulfonyl group and at the 3-position with a 3-cyclopropyl-1,2,4-oxadiazole methyl moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the cyclopropyl substituent on the oxadiazole ring introduces steric constraints that may influence binding interactions in biological systems.
Properties
IUPAC Name |
3-cyclopropyl-5-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O4S/c19-18(20,21)27-14-5-7-15(8-6-14)29(25,26)24-9-1-2-12(11-24)10-16-22-17(23-28-16)13-3-4-13/h5-8,12-13H,1-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQYRYJSCCXOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine typically involves multiple steps. One common approach is to first synthesize the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The piperidine ring can be functionalized with the trifluoromethoxybenzenesulfonyl group through sulfonylation reactions using appropriate sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis of intermediates.
Chemical Reactions Analysis
Types of Reactions
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The trifluoromethoxybenzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the trifluoromethoxybenzenesulfonyl group .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry, where it is being investigated for its potential as an antimicrobial agent . The presence of the oxadiazole ring has been linked to enhanced antimicrobial properties due to its ability to interact with bacterial cell membranes.
Anticancer Activity
Recent studies have indicated that compounds with oxadiazole derivatives exhibit significant anticancer activity. For instance, research has shown that oxadiazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a similar oxadiazole derivative showed potent cytotoxicity against human cancer cell lines, suggesting that modifications to the oxadiazole structure could enhance efficacy against various cancers .
Neuropharmacology
The unique structural features of this compound suggest potential applications in neuropharmacology. Preliminary studies indicate that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation could be beneficial in treating neurodegenerative diseases and mood disorders.
Case Study:
Research conducted on related compounds has shown promise in enhancing cognitive function and reducing symptoms associated with depression and anxiety disorders .
Anti-inflammatory Properties
The trifluoromethoxy group is known for its ability to influence anti-inflammatory pathways. Compounds containing similar functionalities have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Data Table: Biological Activities
Mechanism of Action
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the trifluoromethoxybenzenesulfonyl group are likely to play crucial roles in binding to these targets and modulating their activity . The exact pathways and molecular interactions would depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Structural Features of Analogues
The following compounds share structural motifs with the target molecule, differing primarily in substituents on the oxadiazole, sulfonyl, or piperidine groups:
Table 1: Structural Comparison of Piperidine-Oxadiazole Derivatives
Functional Group Analysis and Implications
The trifluoromethylphenyl substituent in increases electron-withdrawing effects, which may alter π-π stacking interactions in biological targets compared to the target compound’s cyclopropyl group.
Sulfonyl vs. Non-Sulfonyl Groups: The 4-(trifluoromethoxy)benzenesulfonyl group in the target compound provides strong electron-withdrawing and hydrogen-bond acceptor properties, contrasting with the methylsulfonyl group in (smaller, less lipophilic) and the absence of sulfonyl groups in and .
Piperidine Modifications :
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The trifluoromethoxy group in the target compound increases logP compared to (hydrochloride salt, more polar) but reduces it relative to (trifluoromethylphenyl enhances hydrophobicity).
- Metabolic Stability: Cyclopropyl groups (target compound) are known to resist oxidative metabolism, whereas methylsulfonyl groups () may undergo Phase II conjugation.
- Solubility : The hydrochloride salt in improves aqueous solubility, whereas the neutral sulfonyl group in the target compound may reduce it.
Biological Activity
The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine represents a novel class of biologically active molecules with potential applications in pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 329.4 g/mol. The structure includes a piperidine ring and an oxadiazole moiety, which are known for their significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O2S |
| Molecular Weight | 329.4 g/mol |
| XLogP | 2.7 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
Antibacterial Activity
Recent studies have demonstrated that compounds containing the oxadiazole and piperidine moieties exhibit notable antibacterial activity. For instance, a related study synthesized various derivatives and found that compounds similar to the one showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , while exhibiting weaker effects against other strains like Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. It has been shown to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurological disorders and managing urinary tract infections, respectively. For example, related compounds demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory effects compared to standard drugs .
Binding Studies
Docking studies have revealed that the compound interacts favorably with various amino acids in target proteins, suggesting a mechanism through which it exerts its biological effects. Bovine serum albumin (BSA) binding studies indicated that the compound has significant binding affinity, which is essential for its pharmacological effectiveness .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of synthesized compounds were tested for their antibacterial properties against multiple strains. The results indicated that those with the oxadiazole ring exhibited enhanced activity due to their ability to disrupt bacterial cell wall synthesis.
- Case Study on Enzyme Inhibition : In a comparative study involving several piperidine derivatives, the compound demonstrated superior inhibition rates against AChE compared to traditional inhibitors, suggesting its potential as a new therapeutic agent for Alzheimer's disease.
Q & A
Basic: What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and benzenesulfonylpiperidine moieties in this compound?
The synthesis of the 1,2,4-oxadiazole ring typically involves cyclocondensation of amidoximes with carboxylic acid derivatives or nitriles under acidic conditions. For example, cyclopropyl-substituted oxadiazoles can be synthesized using cyclopropylamine and thiocyanate precursors, followed by oxidation or substitution steps . The benzenesulfonylpiperidine moiety is often prepared via nucleophilic substitution, where a piperidine derivative reacts with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base (e.g., Na₂CO₃) to form the sulfonamide bond. Multi-step purification (e.g., column chromatography) and characterization (¹H/¹³C NMR, HPLC) are critical to confirm intermediate structures .
Basic: How should researchers validate the structural integrity of this compound post-synthesis?
Key analytical methods include:
- ¹H/¹³C NMR : To confirm the integration of cyclopropyl protons (~δ 1.0–1.5 ppm), oxadiazole methylene protons (~δ 4.5–5.0 ppm), and trifluoromethoxy aromatic signals.
- Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the molecular formula.
- HPLC with UV detection : To assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced: How can conflicting yields in oxadiazole formation be resolved during scale-up?
Discrepancies in cyclization efficiency often arise from competing side reactions (e.g., hydrolysis of nitrile intermediates). To optimize:
- Reaction Solvent : Replace polar aprotic solvents (DMF) with toluene or THF to reduce by-product formation.
- Catalyst Screening : Test Lewis acids like ZnCl₂ or CuI to accelerate cyclization.
- Temperature Control : Maintain strict temperature ranges (e.g., 80–100°C) to avoid thermal decomposition of intermediates. Document reaction progress via TLC or in situ IR spectroscopy .
Advanced: What computational methods are suitable for predicting the compound’s electronic properties and binding affinity?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox potential and charge distribution, particularly for the oxadiazole and trifluoromethoxy groups.
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Parameterize the sulfonylpiperidine group as a hydrogen bond acceptor.
- Molecular Dynamics (MD) Simulations : Evaluate conformational stability in aqueous or lipid bilayer environments to guide SAR studies .
Basic: What in vitro assays are appropriate for initial bioactivity screening?
- Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorogenic substrates (e.g., ADP-Glo™ for ATPase activity).
- Antibacterial Activity : Employ microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity at 10–100 µM concentrations .
Advanced: How can researchers address low solubility in aqueous buffers during biological testing?
- Co-solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without inducing cytotoxicity.
- Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonylpiperidine moiety to improve hydrophilicity.
- Nanoformulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles for sustained release .
Advanced: What strategies mitigate competing by-products during piperidine sulfonylation?
- Regioselective Protection : Temporarily protect the piperidine nitrogen with a Boc group before sulfonylation to direct reaction specificity.
- Optimized Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to piperidine derivative to minimize di-sulfonylated by-products.
- Workup Techniques : Employ pH-controlled extraction (pH 7–8) to isolate the mono-sulfonylated product .
Basic: What safety protocols are critical when handling trifluoromethoxy-containing intermediates?
- Ventilation : Perform reactions in fume hoods due to potential release of volatile fluorinated compounds.
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Waste Disposal : Collect fluorinated waste separately for incineration to avoid environmental contamination .
Advanced: How can researchers reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?
- Ligand Flexibility : Re-dock using ensemble docking to account for conformational changes in the target protein.
- Solvent Effects : Incorporate explicit water molecules in MD simulations to model hydrophobic interactions accurately.
- Post-hoc Analysis : Validate binding modes via site-directed mutagenesis or X-ray crystallography of protein-ligand complexes .
Advanced: What analytical techniques identify and quantify degradation products under accelerated stability testing?
- LC-MS/MS : Monitor hydrolytic cleavage of the oxadiazole ring (e.g., formation of carboxylic acids) using a QTOF mass spectrometer.
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term storage conditions.
- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) to quantify degradation impurities ≥0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
